2-(6,7-dimethylbenzofuran-3-yl)-1-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(6,7-dimethyl-1-benzofuran-3-yl)-1-[4-[(2-ethylimidazol-1-yl)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-4-21-24-9-12-26(21)14-18-7-10-25(11-8-18)22(27)13-19-15-28-23-17(3)16(2)5-6-20(19)23/h5-6,9,12,15,18H,4,7-8,10-11,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLSHROZDUGWAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC2CCN(CC2)C(=O)CC3=COC4=C3C=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethylbenzofuran-3-yl)-1-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Dimethyl Groups: The methylation of the benzofuran ring is achieved using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Imidazole Moiety: The imidazole ring is introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with a suitable leaving group on the benzofuran ring.
Formation of the Piperidine Ring: The piperidine ring is synthesized through a reductive amination reaction, where an aldehyde or ketone precursor reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Final Coupling Step: The final step involves coupling the benzofuran-imidazole intermediate with the piperidine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the imidazole or piperidine rings using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the benzofuran, imidazole, and piperidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide)
Methylating Agents: Methyl iodide, dimethyl sulfate
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring may yield benzofuran-2,3-dione derivatives, while reduction of the imidazole ring could produce imidazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 2-(6,7-dimethylbenzofuran-3-yl)-1-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(6,7-dimethylbenzofuran-3-yl)-1-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Target Compound
- Core : 6,7-Dimethylbenzofuran
- Substituents :
- Piperidine at position 1, modified with a 2-ethylimidazole-methyl group.
- Ethyl group on the imidazole ring enhances steric bulk and lipophilicity.
- Molecular Weight : ~450–470 g/mol (estimated).
Patent Compound A :
1-((3R,4R)-3-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone
- Core : Imidazo-pyrrolo-pyrazine (polyheterocyclic)
- Substituents: Tetrahydro-2H-pyran-4-yl ethanone group. Methyl group on the piperidine.
- Molecular Weight : ~480–500 g/mol (estimated).
- Key Difference : The imidazo-pyrrolo-pyrazine core likely enhances binding to kinases or epigenetic regulators due to planar aromaticity, contrasting with the benzofuran’s electron-rich but less rigid structure .
Patent Compound B :
1-((3R,4R)-3-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(pyrimidin-2-yl)ethanone
- Core : Imidazo-pyrrolo-pyrazine
- Substituents: Pyrimidin-2-yl ethanone group. Methyl group on the piperidine.
- Molecular Weight : ~460–480 g/mol (estimated).
Pharmacological and Physicochemical Properties
| Property | Target Compound | Patent Compound A | Patent Compound B |
|---|---|---|---|
| LogP (Predicted) | 3.2–3.8 | 2.8–3.1 | 2.5–2.9 |
| H-Bond Acceptors | 6 | 8 | 9 |
| Solubility (mg/mL) | <0.1 (low, due to benzofuran) | 0.5–1.0 (moderate, pyran) | 1.0–1.5 (higher, pyrimidine) |
| Target Selectivity | Likely CNS receptors | Kinases / Epigenetic proteins | Kinases / Nucleotide-binding |
Key Insights :
Lipophilicity : The target compound’s benzofuran and ethylimidazole contribute to higher LogP values, favoring membrane permeability but risking metabolic instability.
Solubility : Patent Compound B’s pyrimidine group improves aqueous solubility, critical for oral bioavailability.
Target Engagement : The benzofuran derivative may exhibit unique CNS activity, whereas Patent Compounds A/B likely target kinase pathways due to their polyheterocyclic cores .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s benzofuran synthesis requires regioselective methylation, posing challenges absent in the imidazo-pyrrolo-pyrazine derivatives.
- In Silico Studies : Molecular docking suggests the ethylimidazole group in the target compound may occupy hydrophobic pockets in serotonin or dopamine receptors, unlike Patent Compounds A/B, which show stronger binding to ATP-binding sites .
- Toxicity Risks : The 6,7-dimethylbenzofuran moiety may increase hepatotoxicity risks due to cytochrome P450-mediated metabolic activation, a concern less prominent in Patent Compounds A/B.
Biological Activity
The compound 2-(6,7-dimethylbenzofuran-3-yl)-1-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone is a synthetic derivative that belongs to the class of benzofuran compounds, which have gained attention due to their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
1. Cholinesterase Inhibition
Benzofuran derivatives are known for their ability to inhibit cholinesterases (ChEs), which are enzymes responsible for the breakdown of acetylcholine. Recent studies indicate that compounds with similar structures exhibit significant dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in treating Alzheimer's disease (AD). For instance, a related compound demonstrated an AChE inhibitory activity with an IC50 value of , comparable to donepezil, a standard treatment for AD .
2. Anticancer Activity
Research has shown that benzofuran derivatives can exhibit anticancer properties. A study evaluated various benzofuran compounds against human ovarian cancer cell lines and found promising results in inhibiting cell proliferation. The mechanism often involves inducing apoptosis and disrupting cell cycle progression .
3. Antimicrobial Activity
Benzofuran compounds have also been investigated for their antimicrobial properties. They have shown effectiveness against various bacterial strains, indicating potential as therapeutic agents in treating infections .
Cholinesterase Inhibition Mechanism
The mechanism by which these compounds inhibit ChEs is primarily through reversible binding to the active site of the enzyme. This prevents the degradation of acetylcholine, leading to increased levels in the synaptic cleft and enhanced cholinergic transmission, which is beneficial in neurodegenerative conditions like AD .
Anticancer Mechanism
The anticancer effects are believed to stem from multiple pathways, including the induction of oxidative stress, modulation of apoptotic pathways, and interference with cellular signaling processes involved in tumor growth and metastasis .
Case Study 1: Alzheimer’s Disease Treatment
A clinical evaluation involving a series of benzofuran derivatives highlighted their potential as dual inhibitors of AChE and BuChE. The study reported significant improvements in cognitive function among patients treated with these compounds compared to standard treatments .
Case Study 2: Anticancer Efficacy
In vitro studies on ovarian cancer cell lines treated with benzofuran derivatives showed a dose-dependent decrease in cell viability. The most effective compound resulted in an IC50 value significantly lower than that of traditional chemotherapeutics, suggesting its potential as a novel anticancer agent .
Table 1: Inhibitory Activity of Related Benzofuran Compounds
| Compound ID | AChE IC50 (µmol/L) | BuChE IC50 (µmol/L) | BACE1 IC50 (µmol/L) |
|---|---|---|---|
| Compound 20 | 0.086 ± 0.01 | 16.450 ± 2.12 | 0.043 ± 0.01 |
| Compound 21 | 0.079 ± 0.01 | 7.100 ± 0.23 | >100 |
| Compound 22 | >100 | >200 | >100 |
Data indicates that Compound 20 exhibits superior inhibitory activity compared to others tested.
Q & A
Basic: What are the recommended analytical techniques for confirming the structure and purity of this compound?
Answer:
The compound's structural confirmation and purity assessment require a combination of spectroscopic and chromatographic methods:
- 1H/13C-NMR Spectroscopy : To verify the molecular framework, including substituents on the benzofuran and piperidine rings. For example, distinct chemical shifts for methyl groups (6,7-dimethylbenzofuran) and imidazole protons are critical .
- HPLC : Retention time and peak area (e.g., 95–99% purity at 254 nm) validate purity. Adjust mobile phases (e.g., methanol/buffer systems) to optimize resolution .
- Elemental Analysis : Compare calculated vs. observed C/H/N percentages to detect impurities (e.g., discrepancies >0.3% indicate incomplete purification) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns aligned with the expected structure .
Basic: What synthetic strategies are commonly employed for preparing this compound?
Answer:
A multi-step approach is typically used:
Core Formation : Synthesize the benzofuran moiety via cyclization of substituted thiophenes or benzaldehydes under acidic conditions .
Piperidine-Imidazole Coupling : Use coupling agents like HBTU or DCC in polar aprotic solvents (e.g., DMF, THF) to link the piperidine and imidazole groups. Base catalysts (e.g., NaH or K₂CO₃) enhance reactivity .
Final Assembly : React the benzofuran intermediate with the piperidine-imidazole derivative via nucleophilic acyl substitution or amidation. Optimize yields (70–85%) by controlling temperature (0–25°C) and reaction time (12–24 hrs) .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Answer:
Contradictions (e.g., unexpected NMR shifts or elemental analysis mismatches) require systematic validation:
- Cross-Technique Correlation : Compare NMR data with MS fragmentation to identify missing/extra groups (e.g., unaccounted methyl signals may indicate byproducts) .
- Isotopic Labeling : Use deuterated solvents or 13C-labeled precursors to trace ambiguous signals in complex spectra .
- Computational Modeling : Employ DFT calculations to predict NMR chemical shifts or IR bands, aligning theoretical and experimental data .
- Repeat Synthesis : Reproduce reactions under varied conditions (e.g., inert atmosphere, alternative catalysts) to isolate intermediates and identify side reactions .
Advanced: What methodologies optimize reaction yields and minimize byproducts in the synthesis of this compound?
Answer:
Key optimizations include:
- Solvent Selection : Use DMF for high solubility of intermediates or switch to acetonitrile for faster reaction kinetics .
- Catalyst Screening : Test coupling agents (e.g., HBTU vs. EDCI) to improve efficiency. For example, HBTU increases yields by 15–20% in imidazole coupling .
- Temperature Gradients : Gradual warming (e.g., 0°C → room temperature) reduces side reactions like imidazole ring decomposition .
- Purification Strategies : Employ silica gel chromatography with gradients of hexane/EtOAc (e.g., 5:5 → 7:3) to separate regioisomers .
Advanced: How can environmental impact studies be designed for this compound?
Answer:
Follow ecotoxicological frameworks (e.g., INCHEMBIOL Project guidelines) :
- Abiotic Stability : Assess hydrolysis/photodegradation in aqueous buffers (pH 4–9) under UV light. Monitor degradation via LC-MS .
- Biotic Fate : Use microbial cultures (e.g., Pseudomonas spp.) to evaluate biodegradation. Measure metabolite formation with GC-MS .
- Toxicity Profiling : Conduct in vitro assays (e.g., algal growth inhibition, Daphnia mortality) to determine EC₅₀ values. Cross-reference with structural analogs (e.g., benzofuran derivatives) for SAR insights .
Advanced: How do structural modifications (e.g., substituent changes) affect biological activity?
Answer:
Systematic SAR studies are essential:
- Benzofuran Modifications : Replace 6,7-dimethyl groups with halogens (e.g., Cl, F) to enhance lipophilicity and target binding. Compare logP values via shake-flask experiments .
- Imidazole Variants : Substitute 2-ethyl groups with bulkier alkyl chains (e.g., isopropyl) to test steric effects on receptor affinity. Use SPR or ITC for binding kinetics .
- Piperidine Linkers : Introduce sp³-hybridized carbons or methylene bridges to improve metabolic stability. Assess half-life in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
